

An In-depth Technical Guide to the Spectroscopic Data of Hexaphenyldistannane

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Compound of Interest

Compound Name: Hexaphenyldistannane

Cat. No.: B091783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hexaphenyldistannane**, a key organotin compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **Hexaphenyldistannane** in solution. The key nuclei for analysis are ^1H , ^{13}C , and ^{119}Sn .

^1H NMR Data

The ^1H NMR spectrum of **Hexaphenyldistannane** is characterized by signals corresponding to the phenyl protons. Due to the complex coupling patterns and potential for overlapping signals, the spectrum typically appears as a multiplet in the aromatic region.

Table 1: ^1H NMR Spectroscopic Data for **Hexaphenyldistannane**

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|---|
| ~7.2 - 7.6 | Multiplet | Phenyl protons (C_6H_5) |

Note: The exact chemical shift and multiplicity can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For **Hexaphenyldistannane**, distinct signals are expected for the different carbon atoms of the phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for **Hexaphenyldistannane**

| Chemical Shift (δ) ppm | Assignment |
|------------------------|---|
| ~128 - 138 | Phenyl carbons (C ₆ H ₅) |

Note: The spectrum will show multiple signals in this range corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups. The exact chemical shifts are influenced by the tin atoms and the solvent.

¹¹⁹Sn NMR Data

¹¹⁹Sn NMR is a crucial technique for directly probing the tin environment. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For hexa-substituted distannanes, the chemical shift provides valuable structural information.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for **Hexaphenyldistannane**

| Chemical Shift (δ) ppm |
|------------------------|
| -80 to -120 |

Note: This is a typical range for hexaorganodistannanes. The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes. The IR spectrum of **Hexaphenyldistannane** is dominated by the vibrations of the phenyl groups.

Table 4: Key IR Absorption Bands for **Hexaphenyldistannane**

| Wavenumber (cm ⁻¹) | Vibration |
|--------------------------------|-----------------------------------|
| ~3050 | Aromatic C-H stretch |
| ~1580, ~1480, ~1430 | Aromatic C=C ring stretching |
| ~730, ~695 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Hexaphenyldistannane**, the mass spectrum shows the molecular ion peak and characteristic fragments resulting from the cleavage of the Sn-Sn and Sn-C bonds.

Table 5: Major Fragments in the Mass Spectrum of **Hexaphenyldistannane**

| m/z | Fragment |
|-----|---|
| 702 | [Sn ₂ (C ₆ H ₅) ₆] ⁺ (Molecular Ion) |
| 351 | [Sn(C ₆ H ₅) ₃] ⁺ |
| 274 | [Sn(C ₆ H ₅) ₂] ⁺ |
| 197 | [Sn(C ₆ H ₅)] ⁺ |
| 120 | [Sn] ⁺ |
| 77 | [C ₆ H ₅] ⁺ |

Note: The m/z values are based on the most abundant isotopes of tin and carbon.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of **Hexaphenyldistannane**.

NMR Spectroscopy

- **Sample Preparation:** A solution of **Hexaphenyldistannane** is prepared by dissolving an appropriate amount of the solid compound in a deuterated solvent (e.g., CDCl_3 , C_6D_6). The concentration typically ranges from 5-20 mg/mL for ^1H and ^{13}C NMR, and may be higher for ^{119}Sn NMR.
- **Instrumentation:** A high-field NMR spectrometer is used.
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is performed.
 - ^{13}C NMR: A proton-decoupled experiment is typically used to simplify the spectrum.
 - ^{119}Sn NMR: A proton-decoupled experiment is performed. Due to the low natural abundance and lower gyromagnetic ratio of ^{119}Sn , a larger number of scans may be required to obtain a good signal-to-noise ratio. Tetramethyltin (SnMe_4) is often used as an external reference.

IR Spectroscopy

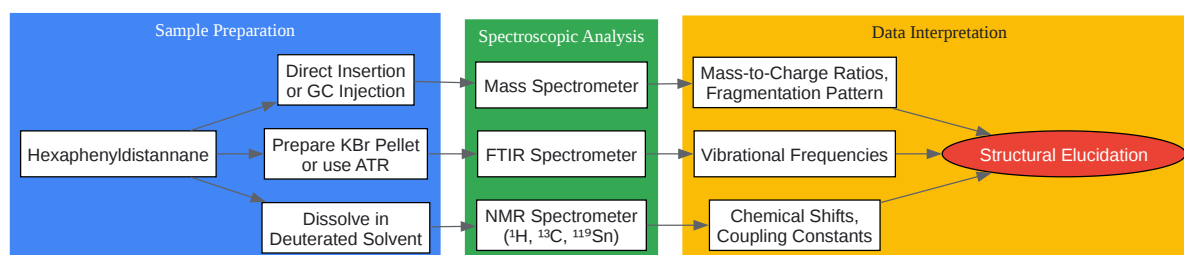
- **Sample Preparation:** As **Hexaphenyldistannane** is a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
 - **KBr Pellet:** A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **ATR:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization Method:** Electron Ionization (EI) is a common method for organometallic compounds.
- **Instrumentation:** A mass spectrometer capable of EI is used, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Data Acquisition:** The mass spectrum is recorded over a suitable m/z range to include the molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **Hexaphenyldistannane**.



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